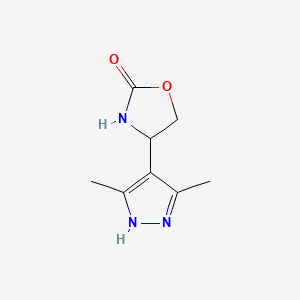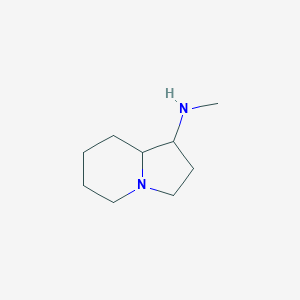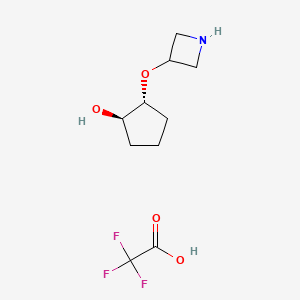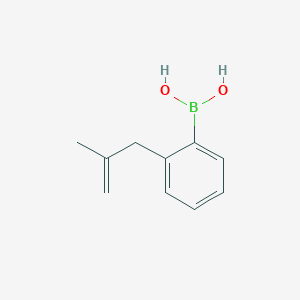![molecular formula C16H22N2O B13466339 N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13466339.png)
N-[2-(1H-indol-3-yl)ethyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]hexanamide is an organic compound that belongs to the class of amides. It features an indole ring, which is a common structural motif in many natural products and pharmaceuticals. The compound is characterized by the presence of a hexanamide group attached to the indole ring via an ethyl linker. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]hexanamide typically involves the reaction of tryptamine with hexanoic acid or its derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve tryptamine and hexanoic acid in dichloromethane.
- Add DCC to the reaction mixture to activate the carboxyl group of hexanoic acid.
- Stir the reaction mixture at room temperature for several hours.
- Filter off the precipitated dicyclohexylurea byproduct.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, alternative coupling agents such as carbodiimides or other activating reagents may be employed to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]hexanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]hexanamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole ring can bind to specific receptors or enzymes, modulating their activity. The compound may also influence signal transduction pathways, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar structural features but different substituents on the indole ring.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with a different aromatic substituent.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]hexanamide is unique due to its specific combination of the indole ring and hexanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H22N2O |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]hexanamide |
InChI |
InChI=1S/C16H22N2O/c1-2-3-4-9-16(19)17-11-10-13-12-18-15-8-6-5-7-14(13)15/h5-8,12,18H,2-4,9-11H2,1H3,(H,17,19) |
InChI Key |
OWDGAJSMIRYNEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid](/img/structure/B13466263.png)
![3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride](/img/structure/B13466268.png)
![2-Bromobicyclo[2.2.1]heptan-7-ol](/img/structure/B13466277.png)


![1-(Methoxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13466311.png)
![1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride](/img/structure/B13466319.png)


![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid](/img/structure/B13466328.png)


![(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid](/img/structure/B13466354.png)

